4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide
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Overview
Description
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide is a complex organic compound that features a pyrimidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: The compound can be reduced to alter the functional groups, such as converting the carbothioamide to a thiol.
Substitution: Various substitution reactions can occur at the amino, hydroxy, and phenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbothioamide can produce a thiol .
Scientific Research Applications
4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives such as:
- 4-amino-6-hydroxy-2-(pyrrolidin-1-yl)pyrimidine
- N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide
- 4-amino-6-hydroxy-N-phenylpyrimidine-5-carbothioamide
Uniqueness
The uniqueness of 4-amino-6-hydroxy-N-phenyl-2-(pyrrolidin-1-yl)pyrimidine-5-carbothioamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H17N5OS |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
4-amino-6-oxo-N-phenyl-2-pyrrolidin-1-yl-1H-pyrimidine-5-carbothioamide |
InChI |
InChI=1S/C15H17N5OS/c16-12-11(14(22)17-10-6-2-1-3-7-10)13(21)19-15(18-12)20-8-4-5-9-20/h1-3,6-7H,4-5,8-9H2,(H,17,22)(H3,16,18,19,21) |
InChI Key |
WHBRGABLXCIWJA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NC(=C(C(=O)N2)C(=S)NC3=CC=CC=C3)N |
Origin of Product |
United States |
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